molecular formula C10H13NO3S2 B14808853 3-Cyclopropoxy-4-(methylthio)benzenesulfonamide

3-Cyclopropoxy-4-(methylthio)benzenesulfonamide

Cat. No.: B14808853
M. Wt: 259.3 g/mol
InChI Key: QPHMCGTYTJIUDI-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-(methylthio)benzenesulfonamide is a chemical compound with the molecular formula C10H13NO3S2 and a molecular weight of 259.35 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-(methylthio)benzenesulfonamide typically involves the reaction of 3-cyclopropoxybenzenesulfonyl chloride with methylthiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include controlling the temperature, pressure, and concentration of reactants to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-(methylthio)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-4-(methylthio)benzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-(methylthio)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The cyclopropoxy and methylthio groups may enhance the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific application and target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-(methylthio)benzenesulfonamide is unique due to the presence of both cyclopropoxy and methylthio groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and specificity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C10H13NO3S2

Molecular Weight

259.3 g/mol

IUPAC Name

3-cyclopropyloxy-4-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C10H13NO3S2/c1-15-10-5-4-8(16(11,12)13)6-9(10)14-7-2-3-7/h4-7H,2-3H2,1H3,(H2,11,12,13)

InChI Key

QPHMCGTYTJIUDI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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